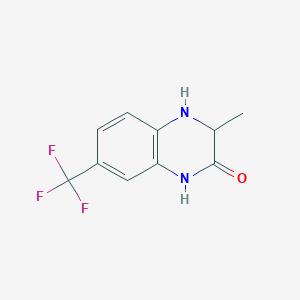
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one (MTFQ) is a synthetic organic compound with a wide range of applications in the field of science and medicine. It is a heterocyclic compound with a quinoxaline ring structure, containing a trifluoromethyl group at the 7-position. MTFQ has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, and its effects on the central nervous system.
Mecanismo De Acción
Target of Action
It is known that compounds with similar pyrrolopyrazine scaffolds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have shown more activity on kinase inhibition . Kinase inhibitors work by blocking the action of kinases, enzymes responsible for the transfer of phosphate groups from high-energy donor molecules to specific target molecules in cellular processes. By inhibiting these enzymes, the compound can disrupt critical cellular processes and inhibit cell growth.
Biochemical Pathways
It’s worth noting that purine metabolism, which is tightly regulated by multiple enzymes, plays a crucial role in cell proliferation and immune regulation . Dysfunction in these enzymes can lead to excessive cell proliferation and immune imbalance, resulting in tumor progression .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has several advantages for use in laboratory experiments. It is a relatively safe compound, and it is easy to synthesize in the laboratory. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to the use of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, it is not soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
The potential applications of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one are numerous, and there are many future directions for research. These include further research into its potential as an inhibitor of AChE, as well as its potential as an anti-inflammatory and anti-cancer agent. In addition, further research into its potential as an anti-oxidant agent could be beneficial. Finally, further research into the mechanism of action of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one could lead to the development of more effective and selective inhibitors of AChE.
Métodos De Síntesis
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one can be synthesized from the reaction of 3-methyl-3,4-dihydro-1H-quinoxaline-2-one (MDQ) and trifluoromethanesulfonic anhydride (TFMSA). The reaction is carried out in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one.
Aplicaciones Científicas De Investigación
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE has been linked to improved cognitive performance, and it is thought that 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one could be used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has been found to reduce the production of nitric oxide, which is involved in the inflammatory response.
Propiedades
IUPAC Name |
3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-5,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFVRQFNIJFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

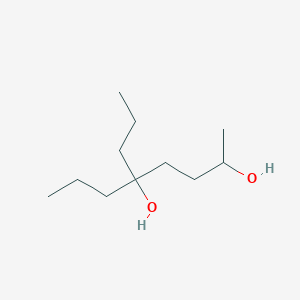

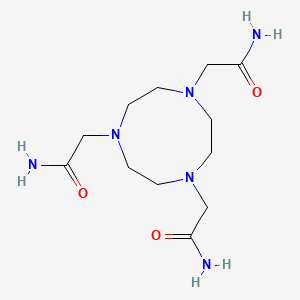


![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
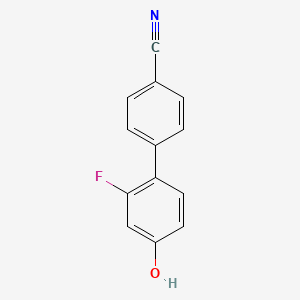
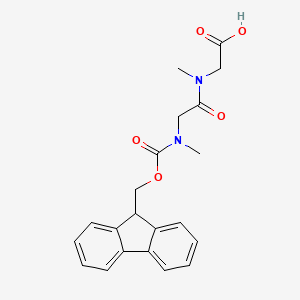
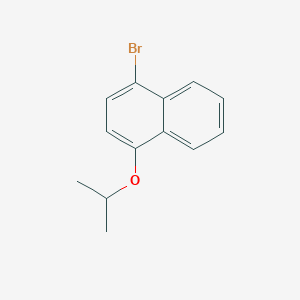
![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)

